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For researchers, scientists, and professionals in drug development, the precise confirmation of

a molecule's structure is paramount. This guide provides a comprehensive spectroscopic

analysis of diethyl dimethylaminomethylenemalonate, comparing its spectral data with

related compounds to offer a clear methodology for its structural verification.

This guide leverages ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy to elucidate the structure of diethyl dimethylaminomethylenemalonate. By

presenting a side-by-side comparison with the well-characterized spectra of diethyl malonate

and N,N-dimethylformamide, this document serves as a practical reference for researchers. All

quantitative data is summarized in easy-to-read tables, and detailed experimental protocols are

provided.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for diethyl
dimethylaminomethylenemalonate and its comparative compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Diethyl

Dimethylaminom

ethylenemalonat

e

-CH=N- ~7.5 (Predicted) s -

-O-CH₂-CH₃ ~4.2 (Predicted) q ~7.1

-N(CH₃)₂ ~3.0 (Predicted) s -

-O-CH₂-CH₃ ~1.3 (Predicted) t ~7.1

Diethyl Malonate -O-CH₂-CH₃ 4.19 q 7.1

-CH₂- 3.39 s -

-O-CH₂-CH₃ 1.25 t 7.1

N,N-

Dimethylformami

de

-CHO 8.02 s -

-N(CH₃)₂ (trans) 2.92 s -

-N(CH₃)₂ (cis) 2.75 s -

Note: The ¹H NMR data for diethyl dimethylaminomethylenemalonate is predicted, as

experimental data was not readily available in the searched literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Compound Carbon Assignment Chemical Shift (δ, ppm)

Diethyl

Dimethylaminomethylenemalo

nate

C=O ~168 (Predicted)

=C(CO₂Et)₂ ~155 (Predicted)

-CH=N- ~90 (Predicted)

-O-CH₂-CH₃ ~60 (Predicted)

-N(CH₃)₂ ~40 (Predicted)

-O-CH₂-CH₃ ~14 (Predicted)

Diethyl Malonate C=O 167.3

-O-CH₂-CH₃ 61.4

-CH₂- 41.2

-O-CH₂-CH₃ 14.0

N,N-Dimethylformamide C=O 162.4

-N(CH₃)₂ (trans) 36.2

-N(CH₃)₂ (cis) 31.1

Note: The ¹³C NMR data for diethyl dimethylaminomethylenemalonate is predicted, as

experimental data was not readily available in the searched literature.

Mass Spectrometry (MS) Data
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Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Proposed Structures

Diethyl

Dimethylaminomethylenemalo

nate

215

170 ([M-OEt]⁺), 142 ([M-

CO₂Et]⁺), 114 ([M-CO₂Et-

CO]⁺), 71 ([C₄H₉N]⁺), 44

([C₂H₆N]⁺)

Diethyl Malonate 160

115 ([M-OEt]⁺), 88 ([M-

CO₂Et]⁺), 45 ([OEt]⁺), 29

([Et]⁺)

N,N-Dimethylformamide 73
72 ([M-H]⁺), 44 ([C₂H₆N]⁺), 29

([CHO]⁺)

Infrared (IR) Spectroscopy Data
Compound Functional Group

Characteristic Absorption
Bands (cm⁻¹)

Diethyl

Dimethylaminomethylenemalo

nate

C=O (ester) ~1700-1720 (strong)

C=C (enamine) ~1640-1660 (medium)

C-N ~1200-1350 (medium)

C-O ~1000-1300 (strong)

Diethyl Malonate C=O (ester) 1735 (strong)

C-O 1030-1250 (strong)

N,N-Dimethylformamide C=O (amide) 1670 (strong)

Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of diethyl
dimethylaminomethylenemalonate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR

spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a

sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-

2 seconds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically

at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the

spectrum. A wider spectral width (0-220 ppm) is used, and a larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol, acetonitrile) is introduced into the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each

ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A
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background spectrum of the empty sample holder (or pure solvent) is recorded and

subtracted from the sample spectrum.

Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of diethyl
dimethylaminomethylenemalonate using the discussed spectroscopic methods.

Workflow for Spectroscopic Structure Confirmation
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Caption: Logical workflow for spectroscopic analysis.

Detailed Spectroscopic Interpretation
¹H NMR Spectrum Analysis
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The predicted ¹H NMR spectrum of diethyl dimethylaminomethylenemalonate is expected to

show four distinct signals. The singlet at approximately 7.5 ppm corresponds to the vinylic

proton of the enamine moiety. The quartet at around 4.2 ppm and the triplet at about 1.3 ppm

are characteristic of the two equivalent ethyl ester groups. The singlet at approximately 3.0

ppm is attributed to the six equivalent protons of the dimethylamino group. This pattern is

consistent with the proposed structure and contrasts with the simpler spectra of diethyl

malonate, which lacks the enamine and dimethylamino signals, and N,N-dimethylformamide,

which lacks the diethyl ester signals.

¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum of diethyl dimethylaminomethylenemalonate should

display six signals. The carbonyl carbons of the ester groups are expected to resonate at

around 168 ppm. The two sp² hybridized carbons of the enamine double bond are predicted to

appear at approximately 155 ppm and 90 ppm. The methylene carbons of the ethyl groups are

anticipated around 60 ppm, while the methyl carbons of the dimethylamino and ethyl groups

are expected at about 40 ppm and 14 ppm, respectively. This set of signals provides a clear

carbon framework that matches the target structure and is distinguishable from the four signals

of diethyl malonate and the three signals of N,N-dimethylformamide.

Mass Spectrum Analysis
The mass spectrum of diethyl dimethylaminomethylenemalonate is expected to show a

molecular ion peak at m/z 215, corresponding to its molecular weight. The fragmentation

pattern is likely to be influenced by both the enamine and the diethyl malonate functionalities. A

prominent fragmentation pathway for related diethyl malonate derivatives is the loss of an

ethoxy radical (-OEt, 45 Da) to give a fragment at m/z 170, or the loss of an ethoxycarbonyl

radical (-CO₂Et, 73 Da) resulting in a fragment at m/z 142. Further fragmentation could involve

the loss of carbon monoxide (28 Da). The presence of the dimethylamino group can lead to

characteristic fragments at m/z 71 (C₄H₉N⁺) and 44 (C₂H₆N⁺) through cleavage of the C-N

bond.

Infrared Spectrum Analysis
The IR spectrum of diethyl dimethylaminomethylenemalonate provides key functional group

information. A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the

C=O stretching vibration of the conjugated ester groups. The C=C stretching vibration of the
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enamine double bond is expected to appear as a medium intensity band around 1640-1660

cm⁻¹. The spectrum will also show C-N stretching vibrations in the 1200-1350 cm⁻¹ region and

strong C-O stretching bands for the ester groups between 1000 and 1300 cm⁻¹. The absence

of a broad O-H or N-H stretching band above 3000 cm⁻¹ further supports the proposed

structure. The gas-phase IR spectrum available from the NIST database is consistent with

these assignments.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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